Phthalaldehydic acid

Catalog No.
S598577
CAS No.
119-67-5
M.F
C8H6O3
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phthalaldehydic acid

CAS Number

119-67-5

Product Name

Phthalaldehydic acid

IUPAC Name

2-formylbenzoic acid

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C8H6O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H,(H,10,11)

InChI Key

DYNFCHNNOHNJFG-UHFFFAOYSA-N

Synonyms

Phthalaldehydic Acid; 2-Formylbenzoic Acid; NSC 5045; o-Carboxybenzaldehyde; o-Formylbenzoic Acid

Canonical SMILES

C1=CC=C(C(=C1)C=O)C(=O)O

The exact mass of the compound 2-Carboxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5045. It belongs to the ontological category of aldehydic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phthalaldehydic acid (2-formylbenzoic acid) is a bifunctional aromatic building block characterized by an aldehyde and a carboxylic acid group in ortho positions. Unlike standard aromatic aldehydes, it exhibits pronounced ring-chain tautomerism, existing predominantly as a cyclic lactol (3-hydroxyphthalide) in solution [1]. This unique dual reactivity makes it a highly valuable precursor in organic synthesis, particularly for the one-pot construction of isoindolinones, phthalides, and isomerically pure functionalized fluorophores [2]. For industrial and laboratory procurement, its value lies in its ability to undergo tandem condensation and cyclization reactions, bypassing multi-step synthetic routes and eliminating the need for complex isomer separations commonly associated with anhydride-based precursors [1].

Research Fit

Heterocyclic synthesis building block with masked aldehyde reactivity
Enzyme substrate for PAH biodegradation pathway studies
Analytical impurity standard for o-phthalaldehyde (OPA) QC

Substituting phthalaldehydic acid with its para-isomer (4-formylbenzoic acid) or conventional precursors like phthalic anhydride fundamentally alters reaction pathways. 4-Formylbenzoic acid lacks the spatial proximity required for ring-chain tautomerism, restricting it to standard open-chain aldehyde reactivity and preventing spontaneous lactam or lactol cyclization [1]. When synthesizing functionalized rhodamines or isoindolinones, using phthalic anhydride derivatives inevitably generates near 1:1 mixtures of regioisomers (e.g., 5- and 6-substituted dyes) that demand exhaustive chromatographic separation[2]. Phthalaldehydic acid provides a single, unambiguous electrophilic site for initial nucleophilic attack, ensuring regioselective, single-isomer products and dramatically improving overall process yield and atom economy[2].

Substitution Risk

o-Phthalaldehyde (OPA)
Symmetrical dialdehyde reacts differently; intramolecular cyclization absent, altering cross-linking and selectivity.
3-Carboxybenzaldehyde
Meta isomer shows no activity with 2-formylbenzoate dehydrogenase, precluding use in PAH biodegradation assays.
4-Carboxybenzaldehyde
Para isomer lacks intramolecular catalysis; enzyme specificity and ring-chain tautomerism not replicated.

Regioselective Synthesis of Isomerically Pure Rhodamine Dyes

In the synthesis of functionalized tetramethylrhodamines (TAMRA), traditional methods using unsymmetrical phthalic anhydrides yield difficult-to-separate regioisomeric mixtures. Replacing the anhydride with phthalaldehydic acid derivatives eliminates this issue by providing only one point of reactivity for the aminophenol [1]. Studies demonstrate that phthalaldehydic acids directly yield 100% single-isomer functionalized rhodamines (e.g., 50-70% isolated yield), whereas phthalic anhydrides produce a ~1:1 mixture of 5- and 6-isomers that requires extensive downstream purification [1].

Evidence DimensionRegioisomeric purity of synthesized rhodamine dyes
Target Compound Data100% single-isomer product (using phthalaldehydic acid route)
Comparator Or Baseline~1:1 mixture of 5- and 6-regioisomers (using phthalic anhydride route)
Quantified DifferenceComplete elimination of regioisomer formation
ConditionsCondensation with 3-dimethylaminophenol in acidic media followed by oxidation

Procurement of phthalaldehydic acid derivatives for dye synthesis eliminates costly and time-consuming HPLC separations, streamlining the commercial production of fluorescent tags.

Oxidation rate
Head-to-head
70× faster vs benzaldehyde
Supports milder oxidation protocol development
Aqueous bromine, ambient temperature

One-Pot Tandem Cyclization to N-Substituted Isoindolinones

Phthalaldehydic acid serves as an optimal bifunctional precursor for the direct synthesis of N-substituted isoindolinones via reductive C-N coupling and intramolecular amidation. When reacted with primary amines under catalytic hydrogenation conditions (e.g., using Pt nanowires), phthalaldehydic acid achieves up to 98.1% yield of the cyclized isoindolinone[1]. In contrast, standard aldehydes or the para-isomer (4-formylbenzoic acid) yield only the uncyclized imine or secondary amine, as they lack the ortho-carboxylic acid required for the subsequent lactamization step[2].

Evidence DimensionYield of cyclized isoindolinone product
Target Compound DataUp to 98.1% yield of N-substituted isoindolinone
Comparator Or Baseline0% cyclized product (forms uncyclized amine/imine only) for 4-formylbenzoic acid
Quantified Difference>98% increase in target heterocyclic scaffold yield
ConditionsReaction with primary amines, Pt nanowire catalyst, 1 bar H2, 40-100 °C

Enables the direct, single-step manufacturing of critical pharmaceutical isoindolinone cores, avoiding the multi-step protection and activation sequences required with standard benzoic acids.

Enzyme exclusivity
Reported
k_cat = 39 s⁻¹; comparators inactive
Only viable substrate for PAH catabolic enzymes
pH 9.0, 40°C; 3-/4-isomers show zero activity

Thermodynamic Stabilization and Reactivity in Aqueous Media

The unique reactivity of phthalaldehydic acid in aqueous media is driven by its ring-chain tautomerism. Computational and experimental studies reveal that in water, the cyclic lactol form (3-hydroxyphthalide) is thermodynamically more stable than the open-chain aldehyde form by 1.9 kcal/mol [1]. This stabilization allows phthalaldehydic acid to undergo highly efficient acid-catalyzed dehydrative coupling with C-nucleophiles to form substituted phthalides directly in water. Lacking this tautomeric capability, standard aromatic aldehydes require organic solvents and stronger dehydrating agents to achieve similar C-C bond formations[1].

Evidence DimensionThermodynamic stability of reactive intermediate in water
Target Compound DataCyclic lactol favored by 1.9 kcal/mol over open form
Comparator Or BaselineStandard aldehydes exist exclusively in the less reactive open-chain form
Quantified Difference1.9 kcal/mol energetic advantage for the cyclized intermediate
ConditionsAqueous media, acid-catalyzed dehydrative coupling

Allows chemical manufacturers to transition phthalide synthesis to environmentally benign aqueous conditions, reducing organic solvent consumption and disposal costs.

Reactivity & solubility
Data to verify
Reactivity 8.7 vs 6.9; solubility 2.3 vs 1.8 g/L
May support aqueous synthesis workup
Vendor comparison; verify under own conditions
Phthalide synthesis
Data to verify
up to 99% isolated yield
Reported high-yield route
PTSA catalyst, difluoroenoxysilanes
HPLC purity
Specification review
≥98.0% (area%)
Supports lot-to-lot consistency checks
Validated impurity profiling method
Tautomeric equilibrium
Class-level
≈93.7% cyclic lactol form
Unique masked aldehyde reactivity control
Aqueous, 25°C; verify under reaction conditions

Isomer-Free Fluorescent Dye Manufacturing

Directly downstream of its regioselective condensation profile, phthalaldehydic acid is the optimal precursor for synthesizing single-isomer functionalized rhodamines (like TAMRA) and fluorogenic probes, eliminating HPLC bottlenecks in commercial dye production [1].

Pharmaceutical Isoindolinone Core Synthesis

Leveraging its tandem reductive amination and lactamization, it is the preferred building block for the one-pot synthesis of N-substituted isoindolinones, which are critical scaffolds in anxiolytic, anti-inflammatory, and anticancer drug development[2].

Green Synthesis of Substituted Phthalides

Exploiting its thermodynamic preference for the lactol form in water, the compound is used as a substrate for aqueous dehydrative coupling with C-nucleophiles, enabling the environmentally friendly production of phthalide derivatives without hazardous organic solvents [3].

Dynamic Covalent Polymer and Network Formation

Due to its unique ring-chain tautomerism and dual reactivity, phthalaldehydic acid is utilized in materials science to create dynamic covalent bonds (C-N, C-O, C-S) that are responsive to pH, light, or metal coordination, ideal for self-healing materials and molecular switches [4].

Application Fit

Application
Selection Property
Validation Focus
Heterocyclic scaffold synthesis
Ortho-carboxy aldehyde reactivity
Cyclization yield and catalyst scope
PAH biodegradation research
Enzyme substrate fidelity
Catabolic pathway enzyme selectivity
Dynamic covalent materials
Ring-chain tautomeric equilibrium
Reversible nucleophile addition response
Analytical QC of OPA reagents
Distinct impurity profile
HPLC impurity quantification

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

150.031694049 Da

Monoisotopic Mass

150.031694049 Da

Heavy Atom Count

11

Melting Point

98.0 °C

UNII

OAEGSO7G3Y

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

119-67-5

Wikipedia

2-Carboxybenzaldehyde

General Manufacturing Information

Benzoic acid, 2-formyl-: ACTIVE

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